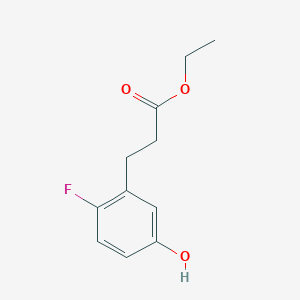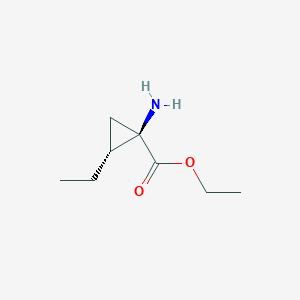![molecular formula C22H26Cl2O4 B8485989 ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate](/img/structure/B8485989.png)
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate
概要
説明
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate is an organic compound with a complex structure It is characterized by the presence of a dichlorophenyl group, a propoxy linkage, and an ethoxypropionate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate typically involves multiple steps. One common method starts with the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate is then reacted with 4-hydroxyphenylpropionic acid in the presence of a suitable coupling agent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate involves its interaction with specific molecular targets. The dichlorophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The propoxy linkage and ethoxypropionate moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and stability.
類似化合物との比較
Similar Compounds
Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar structure but with methoxy groups instead of dichloro groups.
3,4-Dichlorophenethylamine: A simpler compound with a similar dichlorophenyl group.
4-Hydroxyphenylpropionic acid: Shares the phenylpropionic acid moiety.
Uniqueness
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both dichlorophenyl and ethoxypropionate groups makes it a versatile compound for various applications.
特性
分子式 |
C22H26Cl2O4 |
|---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
ethyl 3-[4-[3-(3,4-dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C22H26Cl2O4/c1-3-26-21(15-22(25)27-4-2)17-8-10-18(11-9-17)28-13-5-6-16-7-12-19(23)20(24)14-16/h7-12,14,21H,3-6,13,15H2,1-2H3 |
InChIキー |
XVGKVGHNBPBMHD-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)OCCCC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Phenylpentyl)amino]benzoic acid](/img/structure/B8485934.png)


![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine](/img/structure/B8485944.png)


![5-iodo-3-[(R) 1-(2.6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B8485963.png)
![1-(Bicyclo[2.2.1]heptan-1-yl)thiourea](/img/structure/B8485970.png)




